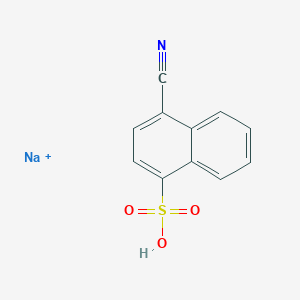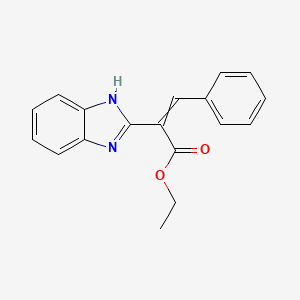
ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by esterification. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then reacted with ethyl acrylate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce ethyl 2-(1H-benzimidazol-2-yl)-3-phenylpropanoate .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with the metabolic pathways of microorganisms, exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.
Ethyl 2-(1H-benzimidazol-2-yl)acetate: A structurally similar compound with different pharmacological profiles.
Uniqueness: Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl ester and the phenylprop-2-enoate moiety enhances its lipophilicity and cellular uptake, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
83520-66-5 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)14(12-13-8-4-3-5-9-13)17-19-15-10-6-7-11-16(15)20-17/h3-12H,2H2,1H3,(H,19,20) |
Clé InChI |
QKBUQPKNLKIARZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)
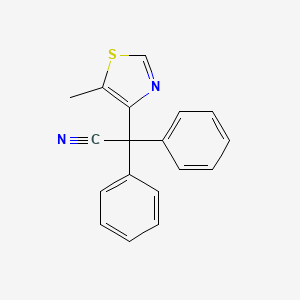
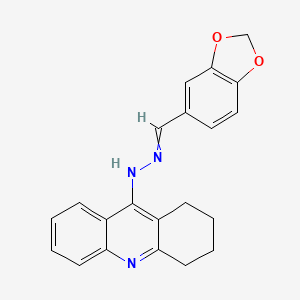
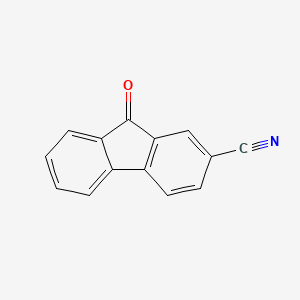
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
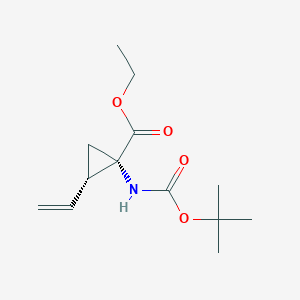
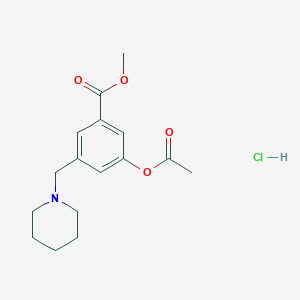
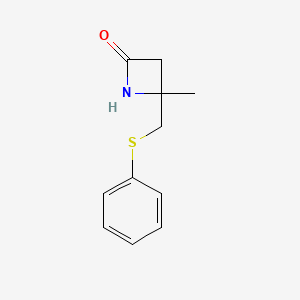
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)

